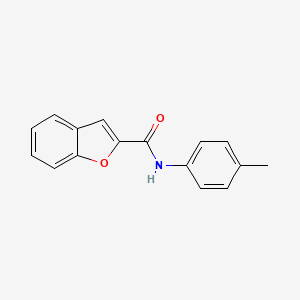

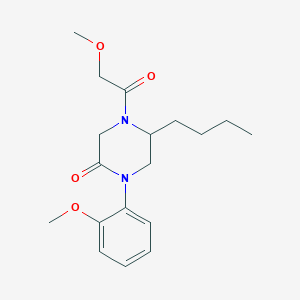

![molecular formula C15H11Cl2NO4 B5505362 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid involves multiple steps, including acylation, chlorination, and cyclization reactions. These compounds are characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR techniques, which confirm the successful synthesis and provide detailed structural information. For example, azo-benzoic acids and their precursors are synthesized and confirmed using various spectroscopic techniques, highlighting the intricate steps involved in synthesizing complex organic molecules (Baul et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is determined through spectroscopic studies and X-ray crystallography. These analyses reveal the geometry, bond lengths, and angles within the molecule, providing insights into its chemical behavior. For instance, compounds such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid have been studied via X-ray crystallography to reveal their crystalline structures, offering a detailed view of their molecular arrangement (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of new structures with distinct properties. These reactions include acetylation, chlorination, and the formation of cyclic derivatives, demonstrating the reactivity of the functional groups present. For example, the chlorination of 4-amino-2-hydroxy-benzoic acid leads to various chlorinated products, showcasing the compound's reactivity and the influence of substituents on reaction outcomes (Stelt et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid, such as melting point, solubility, and crystalline structure, are closely tied to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its potential applications. Studies on similar compounds using X-ray crystallography and spectroscopy provide valuable data on their physical characteristics, including crystal system, space group, and cell dimensions, offering insights into their stability and solubility (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties of such compounds are determined by their functional groups and molecular structure, influencing their reactivity, stability, and interactions with other molecules. Spectroscopic methods, such as FT-IR and NMR, provide detailed information on the functional groups present and their chemical environment, facilitating the understanding of the compound's chemical behavior and potential reactions (Raju et al., 2015).

Scientific Research Applications

Fluorescence Probes Development

Researchers have developed novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to detect selectively highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These compounds, due to their selective reaction with hROS and hypochlorite, can be applied in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Environmental Degradation Studies

Research on the environmental degradation of chlorobenzoic acids, including 4-chlorobenzoic acid, has shown that ultraviolet irradiation can lead to their decomposition into less harmful compounds. This insight is pivotal for understanding the photodegradation processes of similar compounds in environmental contexts (Crosby & Leitis, 1969).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of 4-n-propoxy benzoic acid have been prepared and used to synthesize a new series of compounds containing the 1,3,4-thiadiazole unit. Such compounds have implications for developing new materials with potential applications in various industries (Azeez & Hamad, 2017).

Hepatic Peroxisome Proliferation

Studies on hepatic peroxisome proliferation have identified compounds structurally unrelated to clofibrate, such as 4-chloro-6(2,3-xylidino)-2-pyrimidinyl-thio]acetic acid, that can induce significant elevation of liver catalase activity. This finding could contribute to the development of new treatments for liver diseases (Reddy & Krishnakantha, 1975).

Degradation and Mineralization Studies

The degradation and mineralization of 4-chlorophenol using organic oxidants have been studied to evaluate the rate parameters of degradation. This research provides valuable data for the treatment of pollutants with similar chemical structures (Sharma, Mukhopadhyay, & Murthy, 2012).

Mechanism of Action

Target of Action

The primary target of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is the Genome polyprotein in the Hepatitis C virus subtype 1b . This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .

Mode of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant growth regulators . They are absorbed by the plant’s leaves and transported to the meristematic tissues, causing uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death .

Biochemical Pathways

Similar compounds like 2,4-d are known to disrupt normal plant growth and development by inhibiting dna and protein synthesis .

Result of Action

Similar compounds like 2,4-d can cause uncontrolled and unsustainable growth in plants, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, 2,4-D, a similar compound, is usually used in the form of ammonium salts and shows degradation ability through the presence of microorganisms in soil and water . It is also known that small doses of 2,4-D can be toxic to the liver, leading to increased liver function indicators, jaundice, acute hepatitis, and toxic reactions indicated for lobules and portal inflammation .

properties

IUPAC Name |

4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIOAQJGSJGHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)